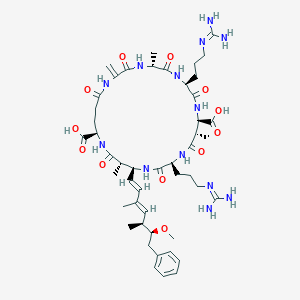
7-Desmethylmicrocystin RR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Desmethylmicrocystin RR is a hepatotoxin produced by cyanobacteria, specifically from the genus Microcystis. This compound is a variant of microcystin, which is known for its potent toxicity and stability in aquatic environments. Microcystins, including this compound, pose significant risks to human health and aquatic life due to their ability to accumulate in water bodies and resist traditional water treatment methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin RR involves complex organic reactions, including peptide bond formation and cyclization. The process typically starts with the isolation of precursor amino acids, followed by their sequential coupling using peptide synthesis techniques. The final step involves cyclization to form the heptapeptide structure characteristic of microcystins .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be isolated from cyanobacterial blooms using liquid and solid-phase extraction methods, followed by high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Desmethylmicrocystin RR undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds within the molecule.
Substitution: Substitution reactions can occur at the amino acid residues, altering the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
7-Desmethylmicrocystin RR has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of microcystins.
Biology: Researchers use it to investigate the effects of cyanobacterial toxins on aquatic organisms and ecosystems.
Medicine: It serves as a tool to study the mechanisms of hepatotoxicity and potential therapeutic interventions.
Industry: While not widely used industrially, it is important for developing water treatment technologies to remove cyanobacterial toxins .
Wirkmechanismus
7-Desmethylmicrocystin RR exerts its toxic effects primarily by inhibiting serine/threonine protein phosphatases (PP1 and PP2A). This inhibition disrupts cellular signaling pathways, leading to oxidative stress, apoptosis, and necrosis. The compound’s interaction with these enzymes triggers a cascade of events that ultimately result in cell death .
Vergleich Mit ähnlichen Verbindungen
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Nodularin
Comparison: 7-Desmethylmicrocystin RR is unique due to the absence of a methyl group at the seventh position, which distinguishes it from other microcystins. This structural difference can influence its toxicity and reactivity. Compared to microcystin-LR and microcystin-RR, this compound may exhibit different binding affinities to protein phosphatases and varying degrees of hepatotoxicity .
Eigenschaften
CAS-Nummer |
131022-02-1 |
|---|---|
Molekularformel |
C48H73N13O12 |
Molekulargewicht |
1024.2 g/mol |
IUPAC-Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C48H73N13O12/c1-25(23-26(2)36(73-7)24-31-13-9-8-10-14-31)17-18-32-27(3)39(63)60-35(45(69)70)19-20-37(62)55-29(5)41(65)56-30(6)42(66)59-34(16-12-22-54-48(51)52)44(68)61-38(46(71)72)28(4)40(64)58-33(43(67)57-32)15-11-21-53-47(49)50/h8-10,13-14,17-18,23,26-28,30,32-36,38H,5,11-12,15-16,19-22,24H2,1-4,6-7H3,(H,55,62)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,63)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,25-23+/t26-,27-,28-,30+,32-,33-,34-,35+,36-,38+/m0/s1 |
InChI-Schlüssel |
ANEDRERLGQEWQI-UAWDZTONSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Isomerische SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
Kanonische SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Synonyme |
7-demethylmicrocystin RR 7-desmethyl-microcystin-RR 7-desmethylmicrocystin RR |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















